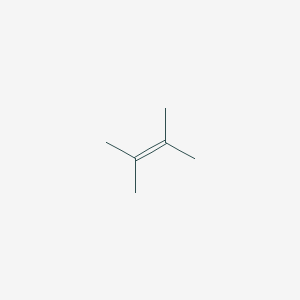

2,3-Dimethyl-2-butene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-dimethylbut-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12/c1-5(2)6(3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGLLSSPDPJPLOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060339 | |

| Record name | 2-Butene, 2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Aldrich MSDS] | |

| Record name | 2,3-Dimethyl-2-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9986 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

126.0 [mmHg] | |

| Record name | 2,3-Dimethyl-2-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9986 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

563-79-1 | |

| Record name | 2,3-Dimethyl-2-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=563-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethyl-2-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylethylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butene, 2,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butene, 2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylbut-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-Dimethyl-2-butene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UQ4B3F5JC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2,3-Dimethyl-2-butene from 2,3-Dimethyl-1-butene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3-dimethyl-2-butene via the isomerization of 2,3-dimethyl-1-butene (B117154). This process is a fundamental example of an acid-catalyzed alkene isomerization, a crucial reaction in organic synthesis for the production of more stable, internal alkenes from less stable, terminal isomers. This compound serves as a valuable intermediate in the synthesis of various fine chemicals, pharmaceuticals, and fragrances.

Reaction Principle and Mechanism

The isomerization of 2,3-dimethyl-1-butene to the more thermodynamically stable this compound is typically achieved through acid catalysis. The reaction proceeds via a carbocation intermediate. The less substituted double bond of 2,3-dimethyl-1-butene is protonated by a strong acid, such as sulfuric acid, to form a tertiary carbocation. This intermediate is relatively stable. Subsequent deprotonation from an adjacent carbon atom leads to the formation of the more substituted and, therefore, more stable internal alkene, this compound.

Experimental Data

The following table summarizes quantitative data for the acid-catalyzed isomerization of 2,3-dimethyl-1-butene. The equilibrium between the two isomers is temperature-dependent.

| Parameter | Value | Catalyst | Reference |

| Reactant | 2,3-Dimethyl-1-butene | Sulfuric Acid | EP0639550B1[1] |

| Product | This compound | Sulfuric Acid | EP0639550B1[1] |

| Catalyst Concentration | 0.05 - 1.5 wt% (relative to reactant) | Sulfuric Acid (90-98%) | EP0639550B1[1] |

| Reaction Temperature | 0 - 60 °C (preferred range) | Sulfuric Acid | EP0639550B1[1] |

| Reaction Time | 2 hours (example) | Sulfuric Acid | EP0639550B1[1] |

| Work-up | Neutralization with amine or alkali, separation of organic layer, distillation | - | EP0639550B1[1] |

Detailed Experimental Protocol

This protocol is based on the general procedure described in the patent literature for the acid-catalyzed isomerization of 2,3-dimethyl-1-butene.[1]

Materials:

-

2,3-dimethyl-1-butene (DMB-1)

-

Concentrated sulfuric acid (98%)

-

Anhydrous diethyl ether (or another inert solvent)

-

10% Sodium hydroxide (B78521) solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dimethyl-1-butene (1.0 mol, 84.16 g) in anhydrous diethyl ether (200 mL). Place the flask in an ice bath to cool the solution to 0 °C.

-

Catalyst Addition: While stirring vigorously, slowly add concentrated sulfuric acid (98%, ~0.84 g, 0.46 mL, representing ~1 wt% of the reactant) dropwise to the cooled solution. Maintain the temperature at 0-5 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The progress of the reaction can be monitored by gas chromatography (GC) by taking small aliquots from the reaction mixture, quenching them with a small amount of sodium bicarbonate solution, and analyzing the organic layer.

-

Work-up: Upon completion of the reaction (as determined by GC analysis showing the desired isomer ratio), cool the reaction mixture in an ice bath. Slowly and carefully add 10% sodium hydroxide solution with vigorous stirring until the mixture is neutral or slightly basic (check with pH paper).

-

Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 100 mL) and saturated sodium chloride solution (1 x 100 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent.

-

Purification: Remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation to yield pure this compound (boiling point: 73 °C).

Analytical Characterization:

The product can be characterized by standard analytical techniques:

-

Gas Chromatography (GC): To determine the purity and the ratio of isomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.

-

Infrared (IR) Spectroscopy: To identify the functional groups present.

Visualization of Reaction Pathway and Workflow

The following diagrams illustrate the acid-catalyzed isomerization pathway and the experimental workflow.

Caption: Acid-catalyzed isomerization of 2,3-dimethyl-1-butene.

Caption: Experimental workflow for the synthesis and analysis.

References

An In-depth Technical Guide to the Synthesis of 2,3-Dimethyl-2-butene via Propylene Dimerization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,3-dimethyl-2-butene, a valuable branched olefin, through the catalytic dimerization of propylene (B89431). The document delves into the core aspects of this chemical transformation, with a particular focus on prevalent catalyst systems, detailed reaction mechanisms, and explicit experimental protocols. Quantitative data from various studies are systematically presented in tabular format to facilitate comparison and analysis. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to offer a clear and concise understanding of the process. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields requiring high-purity branched olefins.

Introduction

The selective dimerization of propylene to produce specific hexene isomers is a process of significant industrial and academic interest. Among these isomers, this compound is a particularly important building block in the synthesis of fine chemicals, pharmaceuticals, and specialty polymers. Its highly branched structure imparts unique properties to the molecules in which it is incorporated. The primary route to this compound is through the dimerization of readily available propylene, a process governed by the choice of catalyst and reaction conditions. This guide will explore the key facets of this synthesis, providing the necessary technical details for its successful implementation and optimization.

Catalyst Systems for Propylene Dimerization

The selective dimerization of propylene to this compound is predominantly achieved using transition metal-based catalysts, with nickel-based systems being the most extensively studied and effective.

Nickel-Based Catalysts

Homogeneous nickel catalysts have demonstrated high activity and selectivity for the formation of 2,3-dimethylbutenes. These catalytic systems typically comprise three main components:

-

Nickel Precursor: A source of nickel, often in the +2 oxidation state. Common examples include nickel(II) acetylacetonate (B107027) (Ni(acac)₂) and bis(α-nitroacetophenonate)nickel(II) [Ni(naph)₂][1].

-

Ligand: A crucial component that modulates the steric and electronic environment of the nickel center, thereby directing the selectivity of the dimerization reaction. Bulky and basic alkyl phosphines, such as tricyclohexylphosphine (B42057) (PCy₃), are frequently employed to favor the formation of branched products like 2,3-dimethylbutenes[1][2].

-

Cocatalyst/Activator: An organoaluminum compound that activates the nickel precursor to generate the catalytically active species. Methylaluminoxane (MAO) and ethylaluminum dichloride (Et₂AlCl) are commonly used cocatalysts[1][2].

The combination of these components in situ generates the active catalyst responsible for the dimerization of propylene.

Other Catalyst Systems

While nickel-based catalysts are the most prominent, other transition metals have also been explored for propylene dimerization:

-

Zirconocene (B1252598) Catalysts: Certain C₁-symmetric ansa-(3-R-indenyl)(fluorenyl) zirconocene complexes, when activated with MAO, can catalyze the dimerization of propylene. However, these systems often show high selectivity towards other isomers like 2-methyl-1-pentene.

-

Tungsten-Based Catalysts: Supported tungsten catalysts are also known to be active in olefin metathesis and dimerization reactions.

Reaction Mechanism

The dimerization of propylene to this compound, particularly with nickel-based catalysts, is generally understood to proceed via the Cossee-Arlman mechanism . This mechanism involves the coordination and insertion of propylene molecules into a metal-hydride or metal-alkyl bond.

The key steps leading to the formation of 2,3-dimethylbutenes are as follows:

-

Catalyst Activation: The nickel precursor reacts with the organoaluminum cocatalyst to form a coordinatively unsaturated, active nickel-hydride or nickel-alkyl species.

-

First Propylene Insertion (2,1-insertion): A propylene molecule coordinates to the active nickel center and subsequently undergoes a 2,1-insertion (anti-Markovnikov addition) into the Ni-H or Ni-Alkyl bond. This step is crucial for the formation of the highly branched dimer.

-

Second Propylene Insertion (2,1-insertion): A second propylene molecule coordinates to the nickel center and also undergoes a 2,1-insertion into the newly formed nickel-alkyl bond.

-

β-Hydride Elimination: The resulting nickel-hexyl intermediate undergoes β-hydride elimination to release 2,3-dimethyl-1-butene (B117154) and regenerate the nickel-hydride catalyst, which can then re-enter the catalytic cycle.

-

Isomerization: The initially formed 2,3-dimethyl-1-butene can subsequently isomerize to the more thermodynamically stable this compound, often catalyzed by the acidic nature of the cocatalyst or by the nickel complex itself.

A simplified representation of this mechanistic pathway is provided in the diagram below.

Experimental Protocols

This section provides a detailed, synthesized experimental protocol for the dimerization of propylene to this compound using a nickel-based catalyst system.

Materials and Reagents

-

Nickel Precursor: Bis(α-nitroacetophenonate)nickel(II) [Ni(naph)₂]

-

Ligand: Tricyclohexylphosphine (PCy₃)

-

Cocatalyst: Methylaluminoxane (MAO) (typically a 10 wt% solution in toluene)

-

Solvent: Anhydrous toluene (B28343)

-

Reactant: Polymerization grade propylene

-

Inert Gas: High-purity nitrogen or argon

Equipment

-

High-pressure autoclave reactor (e.g., Parr reactor) equipped with a mechanical stirrer, temperature and pressure controllers, a gas inlet, a liquid sampling port, and a rupture disc.

-

Schlenk line and glassware for inert atmosphere manipulations.

-

Syringes and cannulas for transferring air-sensitive reagents.

-

Gas chromatograph with a flame ionization detector (GC-FID) for product analysis.

Catalyst Preparation (In Situ)

The active catalyst is typically prepared in situ within the reactor just prior to the dimerization reaction.

-

Reactor Preparation: The autoclave reactor is thoroughly cleaned, dried in an oven at >120 °C overnight, and then cooled under a stream of inert gas.

-

Reagent Charging:

-

Under a positive pressure of inert gas, the desired amount of anhydrous toluene is added to the reactor.

-

A calculated amount of the nickel precursor, Ni(naph)₂, is added to the toluene.

-

The phosphine (B1218219) ligand, PCy₃, is then introduced to the reactor. The molar ratio of Ni:P is a critical parameter and should be carefully controlled (see Table 1).

-

The reactor is sealed, and the mixture is stirred to ensure dissolution/suspension of the catalyst components.

-

Propylene Dimerization Procedure

-

Reactor Sealing and Purging: The reactor is securely sealed and purged several times with propylene to remove any remaining inert gas.

-

Temperature and Pressure Adjustment: The reactor is brought to the desired reaction temperature (e.g., 25 °C) and pressurized with propylene to the target pressure (e.g., 10 atm).

-

Initiation of Reaction:

-

The cocatalyst, MAO solution, is injected into the reactor using a syringe through a septum or a dedicated injection port. The Al:Ni molar ratio is a key variable influencing catalyst activity and selectivity (see Table 1).

-

The reaction is initiated upon the addition of the cocatalyst, which is often accompanied by an exotherm and a decrease in propylene pressure as it is consumed. The pressure is typically maintained at a constant level by continuously feeding propylene.

-

-

Reaction Monitoring: The reaction progress can be monitored by observing the rate of propylene consumption. Liquid samples can be carefully withdrawn at specific time intervals for analysis.

-

Reaction Termination: After the desired reaction time, the propylene feed is stopped, and the reactor is cooled to room temperature. The excess propylene is carefully vented.

-

Product Recovery: The liquid product mixture is collected from the reactor. The catalyst can be deactivated by the addition of a small amount of water or alcohol. The resulting mixture can be filtered to remove any solid residues. The organic phase, containing the solvent and the hexene isomers, is then ready for analysis.

Product Analysis

The composition of the product mixture is determined by gas chromatography with a flame ionization detector (GC-FID).

-

GC Column: A capillary column suitable for the separation of light hydrocarbons, such as a PLOT Al₂O₃ "M" column, is recommended[3].

-

GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Oven Program: Initial temperature of 40 °C (hold for 5 min), ramp to 200 °C at 10 °C/min (hold for 5 min).

-

Carrier Gas: Helium or Nitrogen.

-

-

Quantification: The different hexene isomers, including 2,3-dimethyl-1-butene and this compound, are identified based on their retention times compared to authentic standards. The relative amounts of each isomer are determined from the peak areas in the chromatogram.

Data Presentation

The following tables summarize key quantitative data from representative studies on the synthesis of 2,3-dimethylbutenes via propylene dimerization.

Table 1: Influence of Catalyst Composition and Reaction Conditions on Propylene Dimerization

| Catalyst System (Ni:P:Al molar ratio) | Temperature (°C) | Pressure (atm) | Propylene Conversion (%) | Selectivity to 2,3-Dimethylbutenes (%) | Turnover Frequency (TOF) (h⁻¹) | Reference |

| Ni(naph)₂/PCy₃/MAO (1:2:100) | 25 | 10 | >95 | 82 | 24,800 | [1] |

| Ni(acac)₂/PCy₃/Et₂AlCl (1:1:20) | 0 | 5 | 85 | 75 | 15,000 | |

| Ni(cod)₂/PCy₃/MAO (1:1:100) | 20 | 10 | >90 | 78 | 20,500 | [1] |

Note: This table is a composite representation based on typical results found in the literature. Actual results may vary depending on the specific experimental setup and purity of reagents.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of this compound.

References

Preparation of 2,3-Dimethyl-2-Butene from 2-Propanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3-dimethyl-2-butene, a valuable intermediate in the production of fine chemicals and pharmaceuticals, starting from the readily available precursor, 2-propanol. The synthesis is a multi-step process involving the dehydration of 2-propanol to propene, followed by the dimerization of propene to form a mixture of hexenes, and finally, the isomerization of the relevant hexene isomer to the desired product. This document details the underlying reaction mechanisms, provides experimental protocols for each key transformation, and presents quantitative data in structured tables for clear comparison and analysis.

Synthetic Strategy Overview

The conversion of 2-propanol to this compound is not a direct transformation but is achieved through a three-step reaction sequence:

-

Dehydration of 2-Propanol to Propene: The initial step involves the elimination of a water molecule from 2-propanol to yield propene. This can be achieved through acid catalysis or by passing 2-propanol over a heated solid catalyst.

-

Dimerization of Propene: The propene generated is then dimerized to form a mixture of C6 olefins. The primary product of interest in this step is 2,3-dimethyl-1-butene (B117154).

-

Isomerization of 2,3-Dimethyl-1-butene: The final step involves the acid-catalyzed isomerization of 2,3-dimethyl-1-butene to the more thermodynamically stable isomer, this compound.

The overall logical workflow for this synthesis is depicted below.

Caption: Overall workflow for the synthesis of this compound from 2-propanol.

Step 1: Dehydration of 2-Propanol to Propene

The dehydration of 2-propanol is an elimination reaction that proceeds via a carbocation intermediate when catalyzed by strong acids. Alternatively, a concerted mechanism may be involved when using solid acid catalysts at high temperatures.

Reaction Mechanism (Acid-Catalyzed)

The acid-catalyzed dehydration of 2-propanol follows an E1 mechanism.

Caption: Mechanism of acid-catalyzed dehydration of 2-propanol.

Experimental Protocols

Two primary methods for the dehydration of 2-propanol are presented below.

Method A: Acid-Catalyzed Dehydration

-

Catalyst: Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).

-

Procedure: 2-propanol is heated with an excess of concentrated sulfuric acid at approximately 170°C.[1] The gaseous propene product is collected as it is formed. The collected gas should be passed through a cold trap to remove any unreacted 2-propanol or water.

-

Work-up: The collected propene gas is typically used directly in the next step. If storage is required, it should be compressed and stored in a suitable gas cylinder.

Method B: Catalytic Dehydration over γ-Alumina

-

Catalyst: γ-alumina (heterogeneous catalyst).

-

Procedure: A solution of 2-propanol (e.g., a 4% by mass aqueous solution) is passed through a reactor packed with γ-alumina.[2] The reactor is maintained at a high temperature and pressure. For instance, a reactor temperature of 394°C and a pressure of 240 bar can be used.[2][3] The product stream, containing propene and water, is then cooled and passed into a phase separator.[2]

-

Work-up: Propene is separated from the gas phase of the separator, while water is removed from the liquid phase.[2]

Quantitative Data for Dehydration

| Parameter | Method B: Catalytic Dehydration over γ-Alumina |

| Catalyst | γ-alumina |

| 2-Propanol Concentration | 4% by mass in water |

| Reactor Temperature | 394 °C |

| Reactor Pressure | 240 bar |

| Conversion of 2-Propanol | 94.95%[2] |

| Selectivity to Propene | 96.32%[2][3] |

Step 2: Dimerization of Propene to 2,3-Dimethyl-1-butene

The dimerization of propene is a crucial step that leads to the formation of a six-carbon backbone. This reaction is typically catalyzed by transition metal complexes, often involving nickel, in the presence of an organoaluminum co-catalyst. The reaction yields a mixture of hexene isomers, with 2,3-dimethyl-1-butene being a significant product under optimized conditions.

General Experimental Protocol

-

Catalyst System: A homogeneous catalyst is typically prepared in situ. This can involve the reaction of a nickel compound, such as bis(α-nitroacetophenonate)nickel(II), with an organoaluminum compound like methylaluminoxane (B55162) (MAO) in the presence of a phosphine (B1218219) ligand (e.g., tricyclohexylphosphine).[4]

-

Procedure: Propene is introduced into a reactor containing the catalyst system in a suitable solvent (e.g., toluene) under pressure. The reaction temperature is controlled, often ranging from -20 to +50°C.[5] The reaction is allowed to proceed until the desired conversion of propene is achieved.

-

Work-up: After the reaction, the catalyst is typically deactivated. The reaction mixture, containing the C6 olefin isomers, can be subjected to distillation to separate the desired 2,3-dimethyl-1-butene fraction.

Quantitative Data for Propene Dimerization

| Parameter | Value |

| Catalyst System | Nickel-based homogeneous catalyst |

| Reaction Temperature | -20 to +50 °C[5] |

| Reaction Pressure | 0 to 30 kg/cm ²G[5] |

| Selectivity to Dimers | >82% for 2,3-dimethylbutenes within the C6 fraction[4] |

Step 3: Isomerization of 2,3-Dimethyl-1-butene to this compound

The final step in the synthesis is the isomerization of the less stable 2,3-dimethyl-1-butene to the more substituted and thermodynamically favored this compound. This is an acid-catalyzed process.

Reaction Mechanism

The isomerization proceeds through a carbocation intermediate, similar to the dehydration of alcohols. The acid protonates the double bond of 2,3-dimethyl-1-butene to form a tertiary carbocation. A subsequent deprotonation from an adjacent carbon atom leads to the formation of the more stable tetrasubstituted alkene.

Caption: Mechanism of acid-catalyzed isomerization of 2,3-dimethyl-1-butene.

Experimental Protocol

-

Catalyst: Sulfuric acid (H₂SO₄) with a concentration of at least 70%.[5]

-

Procedure: The crude mixture of hexenes from the dimerization step, containing 2,3-dimethyl-1-butene, is treated with a catalytic amount of concentrated sulfuric acid. The reaction can be carried out at temperatures ranging from 0 to 60°C.[5] For example, the reaction mixture can be stirred with 90% sulfuric acid at 30°C for 3 hours.[5]

-

Work-up: After the isomerization is complete, the reaction is quenched by the addition of a base, such as an amine or an aqueous alkali solution, to neutralize the sulfuric acid.[5] The organic layer is then separated, washed with water, and dried. The final product, this compound, can be purified by distillation.

Quantitative Data for Isomerization

| Parameter | Value |

| Catalyst | 90% Sulfuric Acid |

| Reaction Temperature | 30 °C |

| Reaction Time | 3 hours |

| Initial 2,3-Dimethyl-1-butene in Dimers | 78.4% |

| Final this compound in Dimers | High conversion (specific yield depends on initial mixture composition) |

Conclusion

The synthesis of this compound from 2-propanol is a viable multi-step process that leverages fundamental organic transformations. Careful control of reaction conditions, particularly in the dimerization and isomerization steps, is crucial for maximizing the yield of the desired product. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the chemical and pharmaceutical industries to develop and optimize the production of this important chemical intermediate. Further research into more selective and efficient catalyst systems for the dimerization step could enhance the overall efficiency of this synthetic route.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. EP3092211A1 - Process for preparing propene from propanol - Google Patents [patents.google.com]

- 3. EP3092211B1 - Process for preparing propene from propanol - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. EP0639550B1 - Process for producing this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Dimethyl-2-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,3-Dimethyl-2-butene, also known as tetramethylethylene. This symmetrically substituted alkene is a valuable intermediate in organic synthesis and serves as a substrate in various mechanistic studies. This document includes tabulated physical and spectroscopic data, detailed experimental protocols for key reactions, and visualizations to illustrate reaction pathways and experimental workflows.

Core Properties and Safety Data

This compound is a colorless, volatile, and highly flammable liquid.[1] Its symmetrical structure, with a tetrasubstituted double bond, influences its stability and reactivity.

Identifiers and General Properties

| Property | Value |

| IUPAC Name | 2,3-Dimethylbut-2-ene |

| Common Name | Tetramethylethylene |

| CAS Number | 563-79-1 |

| Molecular Formula | C₆H₁₂ |

| Molecular Weight | 84.16 g/mol |

| Appearance | Clear, colorless liquid |

| SMILES | CC(C)=C(C)C |

Physical Properties

The physical characteristics of this compound are summarized below, indicating its liquid state at room temperature and its insolubility in water.

| Property | Value | Reference |

| Melting Point | -75 °C | [1] |

| Boiling Point | 73 °C | [1] |

| Density | 0.708 g/mL at 25 °C | [1] |

| Vapor Pressure | 215 mmHg at 37.7 °C | [1] |

| Refractive Index (n20/D) | 1.412 | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents like benzene, toluene, and ethanol. | [1] |

Safety and Handling

This compound is a hazardous substance and requires careful handling in a laboratory setting. It is highly flammable and can form explosive mixtures with air.

| Property | Value | Reference |

| Flash Point | -8 °C (closed cup) | [1] |

| Autoignition Temperature | 754 °F (401 °C) | [1] |

| Hazard Statements | H225 (Highly flammable liquid and vapor), H304 (May be fatal if swallowed and enters airways) | [1] |

| Precautionary Statements | P210, P301 + P310 + P331 | [1] |

| Storage Temperature | 2-8°C | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

NMR Spectroscopy

Due to the molecule's symmetry, the NMR spectra are relatively simple.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H NMR | ~1.65 | Singlet | All 12 equivalent methyl protons (-CH₃) |

| ¹³C NMR | ~20.5 | Quartet | All 4 equivalent methyl carbons (-CH₃) |

| ~123.5 | Singlet | Both equivalent sp² carbons (>C=C<) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound lacks a C=C stretching peak, which is a characteristic feature for symmetrically substituted alkenes.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2970 | Strong | C-H stretch (sp³ C-H) |

| ~1450 | Medium | C-H bend (methyl) |

| ~1370 | Medium | C-H bend (methyl) |

| 1600-1700 | Absent | C=C stretch (due to symmetry) |

Chemical Reactivity and Experimental Protocols

The electron-rich double bond of this compound is the center of its reactivity, readily undergoing electrophilic addition reactions.

The following sections provide detailed experimental protocols for some of the fundamental reactions of this compound.

Electrophilic Halogenation: Synthesis of 2,3-Dibromo-2,3-dimethylbutane

This protocol describes the addition of bromine across the double bond of this compound.

-

Materials:

-

This compound

-

Bromine (Br₂)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium thiosulfate (B1220275) solution (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel.

-

-

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in dichloromethane (20 mL).

-

Cool the flask in an ice bath to 0 °C.

-

In a dropping funnel, prepare a solution of bromine (1.0 eq) in dichloromethane (10 mL).

-

Add the bromine solution dropwise to the stirred alkene solution over 15 minutes. The characteristic red-brown color of bromine should disappear upon addition.

-

After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes.

-

Quench the reaction by slowly adding saturated sodium thiosulfate solution until the bromine color is fully discharged.

-

Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

The product, 2,3-dibromo-2,3-dimethylbutane, can be purified by recrystallization from a suitable solvent like ethanol.

-

Epoxidation: Synthesis of 2,3-Dimethyl-2,3-epoxybutane

This protocol details the formation of an epoxide using meta-chloroperoxybenzoic acid (m-CPBA).

-

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

-

Dichloromethane (CH₂Cl₂)

-

10% Sodium sulfite (B76179) solution (Na₂SO₃)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel.

-

-

Procedure:

-

In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (50 mL).

-

Add m-CPBA (1.1 eq) portion-wise to the stirred solution at room temperature. An exotherm may be observed.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting alkene is consumed (typically 1-3 hours).

-

Upon completion, cool the mixture in an ice bath and filter to remove the precipitated meta-chlorobenzoic acid.

-

Transfer the filtrate to a separatory funnel and wash with 10% sodium sulfite solution (2 x 30 mL) to destroy excess peroxide.

-

Wash with saturated sodium bicarbonate solution (3 x 30 mL) to remove acidic byproducts, followed by a final wash with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure to obtain 2,3-Dimethyl-2,3-epoxybutane.

-

Oxidative Cleavage: Ozonolysis to Acetone

This protocol describes the cleavage of the double bond to yield two equivalents of acetone via ozonolysis followed by a reductive workup.

-

Materials:

-

This compound

-

Methanol (B129727) (MeOH) or Dichloromethane (CH₂Cl₂)

-

Ozone (O₃) from an ozone generator

-

Dimethyl sulfide (B99878) (DMS) or Zinc dust (Zn)

-

Gas dispersion tube, three-neck flask, cold bath (e.g., dry ice/acetone).

-

-

Procedure:

-

In a three-neck flask equipped with a gas dispersion tube and a gas outlet, dissolve this compound (1.0 eq) in methanol (50 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble ozone gas through the solution. The reaction is complete when the solution turns a persistent blue color, indicating an excess of ozone.

-

Purge the solution with nitrogen or oxygen gas for 10-15 minutes to remove all residual ozone. This is a critical safety step.

-

For reductive workup, slowly add dimethyl sulfide (1.5 eq) to the cold solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for at least 2 hours.

-

The product, acetone, can be isolated from the reaction mixture by fractional distillation.

-

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 2,3-Dimethyl-2-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 2,3-dimethyl-2-butene, a symmetrically substituted alkene of significant interest in organic chemistry. The document details the molecule's geometric parameters, the nature of its covalent bonds, and the experimental methodology used to elucidate its structure.

Molecular Structure and Geometry

This compound (C₆H₁₂) is an acyclic alkene characterized by a central carbon-carbon double bond with two methyl groups attached to each of the doubly bonded carbons. This tetrasubstituted nature confers significant stability to the molecule.

The core geometry of this compound is dictated by the hybridization of its carbon atoms. The two central carbon atoms involved in the double bond (C2 and C3) are sp² hybridized. This hybridization results in a trigonal planar geometry around each of these carbons, with ideal bond angles of approximately 120°.[1] The four methyl group carbons are sp³ hybridized, leading to a tetrahedral geometry around each, with H-C-H bond angles close to the ideal 109.5°.

The overall shape of the molecule is relatively planar in the region of the double bond, with the methyl groups extending outwards.

Quantitative Structural Data

The precise bond lengths and angles of this compound have been determined experimentally. The following table summarizes these key structural parameters.

| Parameter | Bond | Value | Reference |

| Bond Length | C=C | 1.353 Å | [2] |

| Bond Length | C-C (single) | 1.511 Å | [2] |

| Bond Length | C-H | 1.118 Å | [2] |

| Bond Angle | C-C=C | 123.9° | [2] |

| Bond Angle | H-C-H | 107° | [2] |

Molecular Bonding

The covalent bonding in this compound can be understood in terms of sigma (σ) and pi (π) bonds, arising from the overlap of atomic orbitals.

-

Sigma (σ) Bonds: These are single bonds formed by the direct, head-on overlap of atomic orbitals. In this compound, there are a total of 17 sigma bonds.[3][4] These include the C-C single bonds, all the C-H bonds, and one of the bonds in the C=C double bond. The C(sp²)-C(sp³) sigma bonds are formed from the overlap of an sp² hybrid orbital from the central carbon and an sp³ hybrid orbital from a methyl carbon. The C(sp³)-H sigma bonds are formed from the overlap of an sp³ hybrid orbital and a hydrogen 1s orbital. The sigma component of the C=C double bond is formed from the overlap of two sp² hybrid orbitals.

-

Pi (π) Bond: The second bond in the C=C double bond is a pi bond.[3][4] It is formed by the side-by-side overlap of the unhybridized p orbitals on the two adjacent sp² hybridized carbon atoms. The electron density of the pi bond is located above and below the plane of the sigma bond framework.

The combination of a strong sigma bond and a weaker pi bond constitutes the carbon-carbon double bond, which is a region of high electron density and a key site of reactivity for the molecule.

Caption: Diagram of the sigma and pi bonds and atomic hybridization in this compound.

Experimental Determination of Molecular Structure

The determination of the precise molecular structure of gaseous molecules like this compound is primarily accomplished through gas-phase electron diffraction (GED). This technique provides detailed information about the internuclear distances and bond angles.

Experimental Protocol: Gas-Phase Electron Diffraction (GED)

The following protocol provides a detailed methodology for the determination of molecular structure by gas-phase electron diffraction, representative of the technique used to obtain the structural data for this compound.

Objective: To determine the bond lengths and bond angles of a volatile molecule in the gas phase.

Apparatus:

-

Electron diffraction apparatus, consisting of:

-

An electron gun to generate a high-energy electron beam.

-

A high-vacuum diffraction chamber.

-

A nozzle for introducing the gaseous sample.

-

A cold trap (e.g., liquid nitrogen cooled) to condense the sample after interaction.

-

A detector (e.g., photographic plate or a CCD camera) to record the diffraction pattern.

-

A rotating sector to compensate for the steep decline in scattering intensity with increasing angle.

-

Procedure:

-

Sample Preparation: The sample of this compound is purified and placed in a reservoir connected to the diffraction apparatus.

-

Vacuum Generation: The diffraction chamber is evacuated to a high vacuum (typically 10⁻⁷ to 10⁻⁶ mbar) to ensure that the electron beam is not scattered by air molecules.

-

Electron Beam Generation: A high-voltage potential (e.g., 40-60 kV) is applied to the electron gun, generating a monochromatic beam of high-energy electrons.

-

Sample Introduction: The gaseous this compound is introduced into the diffraction chamber as a fine jet through a nozzle, perpendicular to the electron beam.

-

Scattering: The electron beam interacts with the gas-phase molecules, and the electrons are scattered by the electrostatic potential of the atoms.

-

Diffraction Pattern Recording: The scattered electrons produce a diffraction pattern of concentric rings on the detector. The rotating sector is used to enhance the visibility of the rings at higher scattering angles.

-

Data Collection: The diffraction pattern is recorded. For photographic plates, the optical density is measured. For digital detectors, the image is read out.

-

Data Analysis:

-

The recorded diffraction pattern is converted into a one-dimensional intensity versus scattering angle (or momentum transfer, s) curve.

-

A theoretical model of the molecular scattering intensity is calculated based on an assumed molecular geometry (bond lengths, bond angles).

-

The theoretical intensity curve is compared to the experimental curve.

-

A least-squares refinement process is used to adjust the molecular geometry parameters in the theoretical model to obtain the best possible fit to the experimental data.

-

-

Structure Determination: The refined geometric parameters provide the final, experimentally determined bond lengths and angles of the molecule.

Caption: A simplified workflow diagram for determining molecular structure using gas-phase electron diffraction.

References

The Role of Hyperconjugation in the Enhanced Stability of 2,3-Dimethyl-2-butene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of hyperconjugation and its significant contribution to the thermodynamic stability of 2,3-dimethyl-2-butene. We will delve into the theoretical underpinnings of this phenomenon, present quantitative experimental data, outline relevant experimental protocols, and discuss modern computational approaches for its evaluation.

The Core Concept: Hyperconjugation in Alkenes

Hyperconjugation is a stabilizing electronic effect that involves the delocalization of sigma (σ) electrons from C-H or C-C bonds into an adjacent empty or partially filled p-orbital or a π-system.[1] In the context of alkenes, this interaction occurs between the σ-electrons of C-H bonds on alkyl groups (α-hydrogens) adjacent to the sp²-hybridized carbons of the double bond and the antibonding π* orbital of the C=C double bond. This delocalization of electron density effectively lowers the overall energy of the molecule, thereby increasing its stability.[2]

The stability of an alkene is directly proportional to the number of hyperconjugative structures it can form, which in turn depends on the number of α-hydrogens.[1] The general order of alkene stability is:

Tetrasubstituted > Trisubstituted > Disubstituted > Monosubstituted > Unsubstituted

This compound is a tetrasubstituted alkene, with four methyl groups attached to the two carbons of the double bond. This structure provides a total of twelve α-hydrogens, allowing for a large number of hyperconjugative interactions and contributing to its exceptional stability.

Quantitative Analysis: Heat of Hydrogenation

The stability of alkenes can be experimentally quantified by measuring their heat of hydrogenation (ΔH°hydrog). This is the enthalpy change that occurs when an alkene is hydrogenated to its corresponding alkane. A more stable alkene will have a lower (less negative) heat of hydrogenation, as it starts from a lower energy state.[1]

The table below summarizes the heats of hydrogenation for this compound and other butene isomers, clearly demonstrating the stabilizing effect of increased substitution.

| Alkene | Structure | Number of α-Hydrogens | Heat of Hydrogenation (kJ/mol) | Heat of Hydrogenation (kcal/mol) |

| 1-Butene | CH₂=CHCH₂CH₃ | 2 | -126 | -30.1 |

| cis-2-Butene | cis-CH₃CH=CHCH₃ | 6 | -120 | -28.7 |

| trans-2-Butene | trans-CH₃CH=CHCH₃ | 6 | -115 | -27.5 |

| Isobutene (2-methylpropene) | CH₂=C(CH₃)₂ | 6 | -119 | -28.4 |

| This compound | (CH₃)₂C=C(CH₃)₂ | 12 | -111 | -26.5 |

Data sourced from the NIST Chemistry WebBook and other sources.[3]

As the data illustrates, this compound has the lowest heat of hydrogenation among the butene isomers, confirming its position as the most stable isomer due to its extensive hyperconjugation.

Visualizing Hyperconjugation in this compound

The following diagram illustrates the orbital overlap responsible for hyperconjugation in this compound. A σ-orbital of one of the many C-H bonds overlaps with the π* antibonding orbital of the C=C double bond.

References

Spectroscopic Analysis of 2,3-Dimethyl-2-butene: A Technical Guide

Introduction: 2,3-Dimethyl-2-butene, also known as tetramethylethylene, is a symmetrically substituted alkene with the chemical formula C₆H₁₂. Its unique, highly symmetrical structure gives rise to distinct spectroscopic features. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Raman spectroscopic data for this compound, intended for researchers, scientists, and professionals in drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecule's high degree of symmetry, with a plane of symmetry bisecting the carbon-carbon double bond, all twelve protons and all four methyl carbons are chemically equivalent. This results in remarkably simple NMR spectra.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits a single sharp signal, as all 12 protons are in identical chemical environments.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment |

| ~1.6-1.7 | Singlet | 12H | Four equivalent methyl groups (-CH₃) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is also simplified by the molecule's symmetry, showing only two distinct signals. One signal corresponds to the four equivalent methyl carbons, and the other to the two equivalent sp²-hybridized carbons of the double bond.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) in ppm | Assignment |

| ~20-22 | Four equivalent methyl carbons (-CH₃) |

| ~123-125 | Two equivalent sp² carbons (C=C) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is notable for the absence of a C=C stretching band, a direct consequence of the molecule's symmetrical structure which results in no change in the dipole moment during the C=C stretching vibration. The spectrum is therefore dominated by C-H stretching and bending vibrations of the methyl groups.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970-2860 | Strong | C-H (sp³) stretching of methyl groups |

| 1465 | Medium | C-H asymmetric bending of methyl groups |

| 1375 | Medium | C-H symmetric bending of methyl groups |

| 1670-1640 | Absent | C=C stretching (inactive due to symmetry) |

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry of this compound results in a clear molecular ion peak and a characteristic fragmentation pattern.

Table 4: Key Mass Spectrometry Data (EI) for this compound

| m/z | Relative Intensity (%) | Assignment |

| 84 | ~30 | Molecular Ion [M]⁺ |

| 69 | 100 | [M - CH₃]⁺ (Base Peak) |

| 41 | ~75 | [C₃H₅]⁺ |

| 39 | ~40 | [C₃H₃]⁺ |

The fragmentation is initiated by the loss of a methyl group to form a stable tertiary carbocation at m/z 69, which is the base peak.

Raman Spectroscopy

Raman spectroscopy is particularly useful for observing the C=C bond in symmetrical alkenes, as the stretching of this bond leads to a significant change in polarizability, resulting in a strong Raman signal.

Table 5: Key Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| ~1670 | Strong | C=C stretching |

| ~2970 | Strong | C-H (sp³) symmetric stretching of methyl groups |

| ~2915 | Strong | C-H (sp³) asymmetric stretching of methyl groups |

| ~1445 | Medium | C-H bending of methyl groups |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Acquisition Parameters (¹H NMR):

-

Pulse angle: 30-45°

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16

-

-

Acquisition Parameters (¹³C NMR):

-

Pulse program: Proton-decoupled

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 128-1024 (or more, depending on concentration)

-

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two polished salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

Mass Spectrometry (Electron Impact - EI)

-

Sample Introduction: A small amount of the volatile liquid is introduced into the ion source, often via a gas chromatograph (GC-MS) or a direct insertion probe. The sample is vaporized by heating in a vacuum.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

Raman Spectroscopy

-

Sample Preparation: A small amount of the liquid sample is placed in a glass vial or a capillary tube.

-

Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) is used.

-

Data Acquisition: The laser is focused on the sample, and the scattered light is collected and passed through a filter to remove the Rayleigh scattering. The remaining Raman scattered light is dispersed by a grating and detected.

-

Parameters:

-

Laser power: Adjusted to avoid sample heating or degradation.

-

Integration time and number of accumulations: Optimized to achieve a good signal-to-noise ratio.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 2,3-Dimethyl-2-butene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,3-dimethyl-2-butene, a symmetrical alkene of significant interest in organic synthesis and material science. This document outlines the theoretical basis for the observed spectrum, presents the expected spectral data, and details a standard experimental protocol for acquiring high-quality ¹H NMR data for liquid alkene samples.

Core Principles of ¹H NMR Spectroscopy of this compound

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of hydrogen nuclei. The spectrum of this compound is remarkably simple and serves as an excellent example of how molecular symmetry influences NMR spectral features.

The structure of this compound possesses a high degree of symmetry. A C₂ axis of rotation passes through the center of the carbon-carbon double bond, and a mirror plane is perpendicular to this bond. This symmetry renders all twelve methyl protons chemically and magnetically equivalent. Consequently, they are expected to resonate at the same frequency, resulting in a single, sharp signal in the ¹H NMR spectrum.

Due to the absence of any vicinal or geminal non-equivalent protons, no spin-spin coupling is anticipated. Therefore, the signal for the methyl protons in this compound is predicted to be a singlet.

¹H NMR Spectral Data of this compound

The simplicity of the this compound structure is directly reflected in its ¹H NMR spectrum, which is characterized by a single resonance. The quantitative data for this spectrum is summarized in the table below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.6-1.7 | Singlet | 12H | Four equivalent methyl groups (-CH₃) |

Note: The exact chemical shift can vary slightly depending on the solvent and the concentration of the sample.

Logical Interpretation of the Spectrum

The following diagram illustrates the relationship between the molecular structure of this compound and its characteristic ¹H NMR signal. The equivalence of all twelve protons due to the molecule's symmetry is the key determinant of the spectrum's appearance.

Detailed Experimental Protocol for ¹H NMR Spectroscopy of Liquid Alkenes

The following protocol outlines a standard procedure for the acquisition of a high-resolution ¹H NMR spectrum of a liquid alkene such as this compound.

1. Sample Preparation

-

Materials:

-

This compound (liquid sample)

-

Deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent

-

High-quality 5 mm NMR tube and cap

-

Pasteur pipette

-

Small vial

-

-

Procedure:

-

Ensure the NMR tube is clean and dry. After washing with a solvent like acetone, oven-drying for at least two hours is recommended to remove residual moisture and solvent.[1]

-

In a small, clean vial, add approximately 1-2 drops of liquid this compound.

-

Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.[2] The solvent serves to create a solution of appropriate concentration and provides a deuterium (B1214612) signal for the spectrometer to "lock" onto, which stabilizes the magnetic field.[2]

-

Gently swirl the vial to ensure the sample is thoroughly mixed with the solvent.

-

Transfer the solution into the NMR tube using the Pasteur pipette. Ensure the liquid height in the tube is appropriate for the spectrometer being used (typically around 4-5 cm).

-

Cap the NMR tube securely.

-

2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 300 MHz or higher)

-

-

Workflow:

-

Insertion: Carefully insert the NMR tube into a spinner turbine and place it in the sample changer or directly into the magnet of the NMR spectrometer.

-

Locking: The spectrometer will automatically lock onto the deuterium signal from the solvent. This is a crucial step for maintaining a stable magnetic field throughout the experiment.

-

Shimming: An automated shimming process is initiated to optimize the homogeneity of the magnetic field across the sample. This step is essential for obtaining sharp, well-resolved NMR signals.

-

Tuning and Matching: The NMR probe is tuned to the resonance frequency of protons (¹H) to ensure maximum signal sensitivity.

-

Acquisition: Set the acquisition parameters for a standard ¹H NMR experiment. Typical parameters include:

-

Pulse Angle: 30° or 90°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 scans are usually sufficient for a neat liquid sample to achieve a good signal-to-noise ratio.

-

-

Start Acquisition: Initiate the data acquisition process.

-

3. Data Processing

-

Fourier Transform: The raw data, known as the Free Induction Decay (FID), is converted into a frequency-domain spectrum using a Fourier Transform.

-

Phasing: The spectrum is manually or automatically phased to ensure that all peaks are in the pure absorption mode (upright and symmetrical).

-

Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

-

Referencing: The chemical shift axis is referenced. For CDCl₃, the residual solvent peak at 7.26 ppm is often used as a secondary reference. If tetramethylsilane (B1202638) (TMS) is added as an internal standard, its signal is set to 0 ppm.

-

Integration: The area under the peak is integrated to determine the relative number of protons contributing to the signal.

The following diagram outlines the general workflow for acquiring a ¹H NMR spectrum.

This comprehensive guide provides the necessary theoretical and practical information for the successful acquisition and interpretation of the ¹H NMR spectrum of this compound, serving as a valuable resource for professionals in the fields of chemical research and drug development.

References

13C NMR Chemical Shifts of 2,3-Dimethyl-2-butene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 2,3-dimethyl-2-butene. Due to its symmetrical structure, this compound presents a simple yet illustrative example of 13C NMR principles, making it an excellent reference compound for instrument calibration and educational purposes. This document details its chemical shifts, a thorough experimental protocol for spectrum acquisition, and a visual representation of its carbon environments.

Data Presentation: 13C NMR Chemical Shifts

The symmetrical nature of this compound results in chemical equivalence for several of its carbon atoms. The four methyl (CH₃) groups are chemically equivalent, and the two sp²-hybridized carbons of the double bond are also equivalent to each other. Consequently, the 13C NMR spectrum of this compound is expected to show only two distinct signals.

The precise chemical shifts can vary slightly depending on the solvent and the specific spectrometer frequency. However, based on typical chemical shift ranges for substituted alkenes, the expected values are summarized below. Alkenyl carbons generally resonate in the downfield region (100-150 ppm), while aliphatic carbons appear in the upfield region (10-50 ppm)[1].

| Carbon Type | Number of Equivalent Carbons | Predicted Chemical Shift (δ) in ppm |

| Methyl (C1, C4, C1', C4') | 4 | ~20 |

| Alkene (C2, C3) | 2 | ~125 |

Experimental Protocols

Acquiring a high-quality 13C NMR spectrum of a volatile organic compound like this compound requires careful sample preparation and optimization of acquisition parameters. The following protocol is a generalized procedure that can be adapted for most modern NMR spectrometers.

1. Sample Preparation

Proper sample preparation is crucial for obtaining a high-resolution spectrum.

-

Analyte and Solvent Selection:

-

Accurately weigh approximately 20–50 mg of high-purity this compound.[2]

-

Select a suitable deuterated solvent that will completely dissolve the sample. Deuterated chloroform (B151607) (CDCl₃) is a common choice for nonpolar organic compounds.[2]

-

-

Dissolution:

-

Transfer to NMR Tube:

-

Using a clean pipette, carefully transfer the solution into a standard 5 mm NMR tube.

-

The liquid level in the tube should be between 4.0 and 5.0 cm.[2]

-

Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.[2]

-

Cap the NMR tube securely to prevent the evaporation of the volatile sample and solvent.[2]

-

2. NMR Spectrometer Setup and Data Acquisition

The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample concentration.

-

Instrument Insertion and Locking:

-

Insert the NMR tube into the spinner turbine and place it in the spectrometer's magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent. This step is essential for stabilizing the magnetic field.

-

-

Shimming:

-

Perform manual or automatic shimming of the magnetic field to maximize its homogeneity. This process minimizes peak broadening and improves spectral resolution.

-

-

Tuning and Matching:

-

Tune and match the NMR probe to the 13C frequency to ensure optimal signal detection.

-

-

Acquisition Parameters (for a 400 MHz Spectrometer):

-

Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments) is typically used.

-

Spectral Width (SW): Set to a range of 0 to 200 ppm to encompass all expected carbon signals.

-

Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. Start with 128 scans and increase as needed to achieve an adequate signal-to-noise ratio.[3]

-

Acquisition Time (AQ): An acquisition time of approximately 1.0 to 2.0 seconds is generally sufficient.[3]

-

Relaxation Delay (D1): A relaxation delay of 2.0 seconds is a good starting point to allow for adequate relaxation of the carbon nuclei between pulses.[3]

-

Pulse Angle: A 30° pulse angle is often used to optimize signal intensity for a given experiment time.[3]

-

3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode. Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum using the known chemical shift of the deuterated solvent. For CDCl₃, the central peak of the triplet is typically set to 77.16 ppm.

-

Peak Picking: Identify and label the chemical shifts of the peaks in the spectrum.

Mandatory Visualization

The following diagram illustrates the chemical equivalence of the carbon atoms in this compound.

Caption: Chemical equivalence of carbon atoms in this compound.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 2,3-Dimethyl-2-butene Vibrational Modes

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Dimethyl-2-butene, also known as tetramethylethylene, is the simplest tetrasubstituted alkene with the chemical formula C₆H₁₂.[1][2] Its unique symmetrical structure profoundly influences its infrared (IR) spectrum, making it an excellent case study for understanding the relationship between molecular symmetry and vibrational activity. Infrared spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups and overall structure. This guide provides a detailed analysis of the vibrational modes of this compound, outlines a standard experimental protocol for spectral acquisition, and presents a logical framework for its spectral interpretation.

Principle of Infrared Spectroscopy

Infrared spectroscopy is an analytical technique that measures the absorption of infrared radiation by a sample. For a vibration to be "IR active," it must cause a change in the molecule's dipole moment.[3] The absorbed energy corresponds to the frequency of specific molecular vibrations, such as the stretching and bending of chemical bonds. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (typically in cm⁻¹), which can be used to identify the functional groups present in the molecule.

Vibrational Modes of this compound

The spectrum of this compound is dominated by absorptions arising from its twelve C-H bonds and the carbon-carbon skeletal framework. Due to its symmetrical, non-polar nature, certain vibrational modes are either weak or IR-inactive.

C-H Stretching Vibrations

The molecule contains four equivalent methyl (CH₃) groups attached to sp² hybridized carbons. The C-H stretching vibrations for these groups are expected in the 2850-3000 cm⁻¹ region, which is characteristic of sp³ C-H bonds.[4] These can be further categorized into symmetric and asymmetric stretches.[5]

C=C Stretching Vibration

A key feature of the this compound spectrum is the nature of the C=C stretching peak. For a typical alkene, this stretch appears in the 1620-1680 cm⁻¹ region. However, in tetrasubstituted alkenes, particularly symmetrical ones like this compound, the C=C stretching vibration causes a very small or no change in the molecular dipole moment. Consequently, this peak is often very weak or entirely absent from the IR spectrum.[6]

C-H Bending Vibrations

The bending (deformation) vibrations of the methyl groups provide significant spectral features. These include asymmetric and symmetric bending modes (scissoring, rocking, wagging, and twisting). The symmetric "umbrella" mode of a methyl group is typically observed around 1375 cm⁻¹.[5] Asymmetric bends are found at slightly higher wavenumbers, around 1460 cm⁻¹.[5]

Data Presentation: Summary of Vibrational Modes

The following table summarizes the principal vibrational modes for this compound.

| Vibrational Mode | Bond Type | Expected Wavenumber (cm⁻¹) | Intensity / Notes |

| Asymmetric C-H Stretch | C(sp³)-H in CH₃ | ~2962 | Strong |

| Symmetric C-H Stretch | C(sp³)-H in CH₃ | ~2872 | Medium-Strong |

| Asymmetric C-H Bend | C(sp³)-H in CH₃ | ~1460 | Medium |

| Symmetric C-H Bend (Umbrella Mode) | C(sp³)-H in CH₃ | ~1375 | Strong |

| C=C Stretch | C=C | ~1670 | Very Weak or IR-Inactive |

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, widely used sampling technique for obtaining the IR spectrum of liquid and solid samples with minimal preparation.[7][8] It is particularly well-suited for volatile liquids like this compound.

Instrumentation and Materials

-

Fourier Transform Infrared (FTIR) Spectrometer

-

ATR accessory with a suitable crystal (e.g., diamond or ZnSe)[9]

-

This compound sample (liquid)

-

Solvent for cleaning (e.g., isopropanol (B130326) or hexane)

-

Lint-free wipes

-

Gloves and appropriate personal protective equipment (PPE)

Detailed Methodology

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has reached thermal stability.

-

Install the ATR accessory in the sample compartment.

-

Verify that the ATR crystal is clean by inspecting it for any visible residue. If necessary, clean the crystal surface by wiping it gently with a lint-free wipe soaked in a volatile solvent like isopropanol and allow it to dry completely.[10]

-

-

Background Spectrum Acquisition:

-

With the clean, dry ATR crystal in place and the ATR press disengaged, initiate a background scan from the instrument's software.

-

The typical scan range for organic compounds is 4000 cm⁻¹ to 400 cm⁻¹.[11] Set the resolution to 4 cm⁻¹ and the number of scans to be averaged to at least 16 to ensure a good signal-to-noise ratio.[11]

-

This background spectrum measures the absorbance of ambient air (CO₂, water vapor) and the instrument itself, which will be subtracted from the sample spectrum.

-

-

Sample Application and Measurement:

-

Place a single drop of the liquid this compound sample onto the center of the ATR crystal. Enough sample should be used to completely cover the crystal surface.[10]

-

Since this compound is volatile, a volatiles cover may be placed over the sample to minimize evaporation during the measurement.[11]

-

Initiate the sample scan using the same parameters as the background scan. The software will automatically ratio the sample scan against the stored background to produce the final absorbance or transmittance spectrum.

-

-

Cleaning and Post-Measurement:

-

After the measurement is complete, remove the sample from the ATR crystal.

-

Clean the crystal surface thoroughly with a lint-free wipe and an appropriate solvent to remove all traces of the sample.[10] This is critical to prevent cross-contamination of subsequent measurements.

-

Save the spectral data in a suitable format for analysis.

-

Visualization of Spectral Analysis Workflow

The logical process for interpreting the infrared spectrum of this compound can be visualized as a workflow. This involves predicting the expected spectral features based on the molecular structure and comparing these predictions with the experimental data.

Caption: Logical workflow for the IR spectral analysis of this compound.

References

- 1. 2-Butene, 2,3-dimethyl- [webbook.nist.gov]

- 2. 2-Butene, 2,3-dimethyl- [webbook.nist.gov]

- 3. web.williams.edu [web.williams.edu]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 8. Attenuated total reflectance - Wikipedia [en.wikipedia.org]

- 9. covalentmetrology.com [covalentmetrology.com]

- 10. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 11. azom.com [azom.com]

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 2,3-Dimethyl-2-butene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of 2,3-dimethyl-2-butene. The following sections detail the quantitative data derived from its mass spectrum, a general experimental protocol for its analysis via gas chromatography-mass spectrometry (GC-MS), and a visual representation of its fragmentation pathway.

Quantitative Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions that provide a unique fingerprint for its identification. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant ions, are summarized in the table below. This data is based on the spectrum available in the National Institute of Standards and Technology (NIST) database.[1]

| m/z | Relative Intensity (%) | Proposed Fragment Ion | Ion Structure |

| 84 | 25 | [C₆H₁₂]⁺• | Molecular Ion |

| 69 | 100 | [C₅H₉]⁺ | Allylic cation (loss of CH₃) |

| 55 | 20 | [C₄H₇]⁺ | Loss of C₂H₅ |

| 41 | 85 | [C₃H₅]⁺ | Allyl cation |

| 39 | 30 | [C₃H₃]⁺ | Cyclopropenyl cation |

Deciphering the Fragmentation Pattern